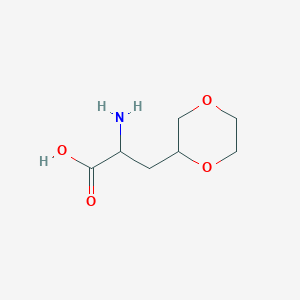

2-Amino-3-(1,4-dioxan-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO4 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-amino-3-(1,4-dioxan-2-yl)propanoic acid |

InChI |

InChI=1S/C7H13NO4/c8-6(7(9)10)3-5-4-11-1-2-12-5/h5-6H,1-4,8H2,(H,9,10) |

InChI Key |

OMJFNKDUSRLNKA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(1,4-dioxan-2-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid, a non-proteinogenic amino acid with significant potential in medicinal chemistry and drug development. As a conformationally constrained building block, its incorporation into peptides and other bioactive molecules can impart unique structural and functional properties. This document details two primary, robust synthetic routes: the alkylation of glycine equivalents and the Strecker amino acid synthesis. We will explore the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss strategies for achieving stereochemical control, a critical aspect for pharmacological applications. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel molecular entities.

Introduction and Retrosynthetic Analysis

The synthesis of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of peptide-based therapeutics and the creation of novel molecular probes.[1] 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid introduces a flexible yet sterically defined 1,4-dioxane moiety, which can act as a polar handle and influence the conformational landscape of a peptide backbone.

A logical analysis of the target structure reveals two primary retrosynthetic disconnections at the α-carbon, forming the basis of our synthetic exploration.

-

Cα-Cβ Bond Formation (Alkylation Route): This approach involves disconnecting the bond between the α-carbon and the dioxane methylene group. This strategy treats the glycine unit as a nucleophile (or a masked equivalent) and the 2-(halomethyl)-1,4-dioxane moiety as the electrophile. This is a highly versatile and widely employed method for UAA synthesis.[2]

-

Formation of the α-Amino Acid Moiety (Strecker Route): This classic approach involves the disconnection of both the Cα-N and Cα-COOH bonds, leading back to a precursor aldehyde, 1,4-dioxane-2-carbaldehyde. The Strecker synthesis builds the amino acid functionality in a one-pot, three-component reaction.[3][4]

The following diagram illustrates these two primary retrosynthetic pathways.

Caption: Retrosynthetic analysis of the target amino acid.

Primary Recommended Route: Alkylation of a Glycine Equivalent

This pathway is recommended due to its high degree of predictability, operational simplicity, and the commercial availability of the key electrophile, 2-(bromomethyl)-1,4-dioxane, including in enantiopure form.[5] The core of this strategy is the formation of a nucleophilic glycine enolate (or an equivalent) and its subsequent SN2 reaction with the halo-dioxane precursor.[6]

Rationale and Key Components

The success of this route hinges on the effective protection of both the amine and carboxylic acid functionalities of glycine to allow for selective α-carbon deprotonation. A common and effective method is the formation of a Schiff base, for instance, with benzophenone, which protects the amine and activates the α-protons. The carboxyl group is typically protected as an ester (e.g., ethyl or methyl ester).

-

Glycine Equivalent: Benzophenone imine of glycine ethyl ester.

-

Base: A strong, non-nucleophilic base is required to fully deprotonate the α-carbon. Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are common choices.

-

Electrophile: (S)-2-(Bromomethyl)-1,4-dioxane is commercially available and allows for a direct asymmetric synthesis.[5]

Experimental Protocol

Step 1: Synthesis of Ethyl 2-((diphenylmethylene)amino)acetate

-

To a 500 mL round-bottom flask, add glycine ethyl ester hydrochloride (1 equiv.), benzophenone imine (1.05 equiv.), and dichloromethane (DCM) as the solvent.

-

Stir the suspension at room temperature. The reaction progress can be monitored by TLC as the solid hydrochloride salt is consumed.

-

After 4-6 hours, filter the reaction mixture to remove the ammonium chloride byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the Schiff base as a solid, which can be used without further purification.

Step 2: Alkylation with 2-(Bromomethyl)-1,4-dioxane

-

In an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the glycine Schiff base (1 equiv.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 equiv., freshly prepared or commercial) dropwise, maintaining the temperature at -78 °C. Stir for 30-45 minutes to ensure complete enolate formation.

-

Add a solution of 2-(bromomethyl)-1,4-dioxane (1.2 equiv.) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection and Isolation

-

Dissolve the purified, alkylated product from Step 2 in a mixture of THF and 1 M hydrochloric acid (HCl).

-

Stir the mixture vigorously at room temperature for 4-6 hours to hydrolyze the imine.

-

Separate the layers. The aqueous layer now contains the amino acid ester hydrochloride. Wash the aqueous layer with DCM to remove benzophenone.

-

To hydrolyze the ester, add 6 M HCl to the aqueous layer and reflux the mixture for 6-8 hours.

-

After cooling, concentrate the solution in vacuo. The crude amino acid hydrochloride can be purified by recrystallization or ion-exchange chromatography.[7][8]

Data and Reagent Summary

| Step | Key Reagents | Solvent | Temp. (°C) | Typical Time | Notes |

| 1 | Glycine ethyl ester HCl, Benzophenone imine | DCM | RT | 4-6 h | Simple filtration workup. |

| 2 | Schiff Base, LDA, 2-(Bromomethyl)-1,4-dioxane | THF | -78 to RT | 12-16 h | Strict anhydrous and inert conditions are critical. |

| 3 | Alkylated Intermediate, HCl | THF/H₂O | RT then Reflux | 10-14 h | Two-stage hydrolysis of imine and ester. |

Alternative Route: Strecker Amino Acid Synthesis

The Strecker synthesis is a powerful one-pot method for producing racemic α-amino acids from aldehydes.[9] This route is advantageous for its convergence but requires the synthesis of the precursor, 1,4-dioxane-2-carbaldehyde, which is not as readily available as its halomethyl counterpart.

Synthesis of 1,4-Dioxane-2-carbaldehyde

This key intermediate can be prepared by the oxidation of the corresponding commercially available alcohol, 2-(hydroxymethyl)-1,4-dioxane.

-

Oxidizing Agent: A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation protocol is suitable to prevent over-oxidation to the carboxylic acid.

-

Procedure (PCC Oxidation): Dissolve 2-(hydroxymethyl)-1,4-dioxane in anhydrous DCM. Add PCC (1.5 equiv.) in one portion. Stir at room temperature for 2-3 hours.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove chromium salts.

-

Concentrate the filtrate carefully in vacuo to yield the crude aldehyde, which should be used immediately in the next step due to its potential instability.

Strecker Reaction and Hydrolysis

The Strecker synthesis is a three-component reaction involving the aldehyde, an ammonia source, and a cyanide source.[3]

Step 1: α-Aminonitrile Formation

-

In a suitable flask, combine an aqueous solution of ammonium chloride (NH₄Cl, 1.2 equiv.) and sodium cyanide (NaCN, 1.2 equiv.).

-

Cool the solution in an ice bath and add the freshly prepared 1,4-dioxane-2-carbaldehyde (1 equiv.).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction typically forms a heterogeneous mixture.

-

Extract the product α-aminonitrile into an organic solvent like ethyl acetate. Wash, dry, and concentrate to obtain the crude intermediate.

Step 2: Hydrolysis to the Amino Acid

-

Add a strong acid, typically 6 M HCl, to the crude α-aminonitrile.

-

Heat the mixture to reflux for 12-24 hours. This harsh condition is necessary to hydrolyze the sterically hindered nitrile to a carboxylic acid and also cleaves any intermediate species.

-

After cooling, the resulting solution containing the racemic amino acid hydrochloride is concentrated and purified as described in the alkylation route (Section 2.2, Step 3).

Reaction Mechanism: Strecker Synthesis

The mechanism proceeds in two main stages: formation of the α-aminonitrile followed by its hydrolysis.

Caption: Workflow for the Strecker synthesis of the target amino acid.

Asymmetric Synthesis Strategies

For applications in drug development, obtaining a single enantiomer of the amino acid is crucial.

-

Chiral Precursor: The most direct method is to use a chiral starting material. As mentioned, (S)-2-(bromomethyl)-1,4-dioxane is commercially available, making the alkylation route (Section 2) inherently asymmetric.[5]

-

Chiral Auxiliaries: If starting from racemic materials, a chiral auxiliary can be employed.[1] Evans oxazolidinones are a gold standard for this purpose.[][11] The glycine unit is first acylated onto the chiral auxiliary. Deprotonation followed by alkylation proceeds with high diastereoselectivity, controlled by the steric bulk of the auxiliary. Subsequent hydrolysis removes the auxiliary (which can often be recovered), yielding the enantiomerically enriched amino acid.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Purification and Characterization

Purification: Amino acids are zwitterionic, making them amenable to purification by ion-exchange chromatography.[7][12] A common method involves loading the crude amino acid hydrochloride onto a strongly acidic cation exchange resin (e.g., Dowex 50). After washing away neutral and anionic impurities with water, the amino acid is eluted with an aqueous ammonia solution. Lyophilization of the appropriate fractions yields the pure, free amino acid.

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the dioxane ring protons (typically in the 3.5-4.0 ppm range), the α-proton (a triplet or doublet of doublets), and the β-methylene protons.

-

¹³C NMR: The spectrum should show signals for the dioxane carbons, the α-carbon, the β-carbon, and the carbonyl carbon of the carboxylic acid (~170-175 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is ideal for confirming the molecular weight ([M+H]⁺).

-

Chiral HPLC/GC: To determine the enantiomeric excess (ee) of asymmetrically synthesized products.

Conclusion

The is readily achievable through established synthetic organic chemistry methodologies. The alkylation of a glycine Schiff base using commercially available 2-(bromomethyl)-1,4-dioxane stands out as the most practical and efficient route, especially for asymmetric synthesis. The classical Strecker synthesis provides a robust alternative, albeit requiring the preparation of a less stable aldehyde intermediate. The choice of route will depend on the availability of starting materials, scalability requirements, and the desired stereochemical purity. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable building block for advanced applications in chemical biology and drug discovery.

References

- Barlos, K., & Gatos, D. (2012). Peptide and Protein-Ligand Interactions 2. Springer.

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

-

National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Retrieved from [Link]

-

ResearchGate. (2019). Separation and Purification of Amino Acids. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE.

- Google Patents. (n.d.). Process for the preparation of 1,4-dioxane-2,5-diones.

-

University of Birmingham. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.

-

Oxford University Press. (n.d.). Alkylation of enolates. Retrieved from [Link]

-

DU Chem. (n.d.). Asymmetric synthesis. Retrieved from [Link]

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

ResearchGate. (2024). Alkylation of Glycine Derivatives via a Combination of Single-Electron and Halogen-Atom Transfers. Retrieved from [Link]

-

MDPI. (2022). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Retrieved from [Link]

-

PubMed. (2024). Alkylation of Glycine Derivatives through a Synergistic Single-Electron Transfer and Halogen-Atom Transfer Process. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in .... Retrieved from [Link]

-

ResearchGate. (n.d.). Strecker Amino Acid Synthesis. Retrieved from [Link]

-

Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

-

ResearchGate. (n.d.). Two reaction pathways for synthesizing 1,4-dioxane. Retrieved from [Link]

-

MDPI. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Retrieved from [Link]

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Alkylation of Glycine Derivatives through a Synergistic Single-Electron Transfer and Halogen-Atom Transfer Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-2-(Bromomethyl)-1,4-dioxane 95% | CAS: 2287191-39-1 | AChemBlock [achemblock.com]

- 6. 182.160.97.198:8080 [182.160.97.198:8080]

- 7. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. researchgate.net [researchgate.net]

Structural Analysis of 2-Amino-3-(1,4-dioxan-2-yl)propanoic Acid: A Technical Guide

Topic: Structural Analysis of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers

Executive Summary

2-Amino-3-(1,4-dioxan-2-yl)propanoic acid (CAS: 1544414-23-4) represents a specialized class of non-proteinogenic amino acids used in peptidomimetics. Structurally, it is an alanine derivative featuring a 1,4-dioxane ring at the

This guide provides a comprehensive framework for the structural elucidation and quality control of this compound. Given the presence of two chiral centers—the

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid |

| Common Synonyms | 3-(1,4-Dioxan-2-yl)alanine; |

| Molecular Formula | |

| Molecular Weight | 175.18 g/mol |

| Chiral Centers | Two (C |

| Stereoisomers | 2 pairs of enantiomers (4 total isomers) |

| pKa (Predicted) |

Synthesis Context & Impurity Profiling

To accurately analyze the structure, one must understand the synthetic origin. The method of preparation dictates the stereochemical complexity of the sample.

Synthetic Routes & Resulting Stereochemistry[1][2][3][4]

-

Route A: Non-Stereoselective Aldol Condensation

-

Precursors: 1,4-Dioxane-2-carbaldehyde + Glycine equivalent (e.g., N-acetylglycine).

-

Outcome: A mixture of all four stereoisomers.

-

Analytical Challenge: Requires chiral resolution of both the

-center and the dioxane center.

-

-

Route B: Asymmetric Synthesis (Schöllkopf Method)

-

Precursors: Chiral bis-lactim ether + 2-(halomethyl)-1,4-dioxane.

-

Outcome: Controlled

-center (e.g., L-configuration), but the dioxane ring may remain racemic unless a chiral dioxane precursor is used. -

Analytical Challenge: Distinguishing diastereomers (

vs

-

Diagram: Stereoisomer Hierarchy

The following diagram illustrates the relationship between the possible isomers, guiding the separation strategy.

Caption: Stereochemical hierarchy showing the divergence of enantiomers and diastereomers requiring separation.

In-Depth Structural Analysis Protocols

A. Mass Spectrometry (MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the side chain integrity.

-

Ionization: ESI (Electrospray Ionization), Positive Mode.

-

Parent Ion:

m/z. -

Key Fragmentation Pathways (MS/MS):

-

Loss of Formic Acid/Carboxyl:

m/z. Common for amino acids. -

Loss of Ammonia:

m/z. -

Side Chain Cleavage: The bond between C

and the dioxane ring is susceptible. A fragment corresponding to the oxonium ion of the dioxane ring may appear at ~87 m/z.

-

B. NMR Spectroscopy

Objective: Elucidate the relative stereochemistry (diastereomer identification).

1. Proton NMR (

H NMR) - 500 MHz or higher recommended

-

Solvent:

(for zwitterion) or -

-Proton: A doublet of doublets (dd) around 3.8–4.0 ppm. The coupling constants (

-

and

-

and

- -Protons: These are diastereotopic. They will appear as two distinct multiplets around 1.8–2.2 ppm.

-

Dioxane Ring Protons:

-

C2'-H (Methine): The key diagnostic signal. It appears as a multiplet near 3.5–3.8 ppm.[1]

-

Ring Methylene Protons: A complex set of signals between 3.2–3.9 ppm. In a fixed chair conformation, axial and equatorial protons will show large geminal coupling (~11 Hz) and distinct vicinal couplings.

-

2. Carbon NMR (

C NMR)

-

Carbonyl: ~170–174 ppm.

-

Dioxane Carbons:

-

C2' (Methine): ~72–76 ppm.

-

C3', C5', C6' (Methylenes): ~66–67 ppm. Note that C3' (adjacent to the attachment point) will be chemically distinct from C5'/C6'.

-

- -Carbon: ~52–55 ppm.

- -Carbon: ~35–38 ppm.

3. Stereochemical Determination (NOESY/ROESY)

To distinguish between the

-

Conformational Lock: The 1,4-dioxane ring exists predominantly in a chair conformation . The bulky amino acid side chain at C2' will preferentially adopt an equatorial position to avoid 1,3-diaxial interactions.

-

NOE Strategy:

-

Irradiate the

-proton of the amino acid. -

Observe NOE correlations to the dioxane protons.

-

Interpretation: If the side chain is equatorial, the C2'-H (dioxane methine) is axial .

-

Strong NOE between the

-H and the axial C2'-H suggests a specific rotameric population that can be modeled to assign configuration.

-

C. Conformational Analysis (The "Chair" Logic)

Understanding the dioxane chair is vital for interpreting the NMR data.

-

Equatorial Preference: The substituent

is sterically demanding. In the equilibrium between axial and equatorial conformers, the equatorial form is favored by >95%. -

Implication: The coupling constant of the C2'-H (axial) with the adjacent C3'-H (axial) will be large (

). If you observe this large coupling, you confirm the chair structure and the equatorial placement of the side chain.

Analytical Workflow Protocol

This protocol serves as a self-validating system for verifying the synthesized material.

Caption: Step-by-step analytical workflow from crude synthesis to structural certification.

Step 1: Purity Assessment (LC-MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% B over 10 minutes. Note: As a polar amino acid, retention may be low. Consider HILIC mode if retention is < 2 mins.

Step 2: Diastereomer Separation

If two peaks are observed with identical Mass Spectra (

-

Method: Preparative HPLC.

-

Conditions: Isocratic elution (e.g., 5-10% ACN) is often required to resolve the subtle polarity differences between the

and

Step 3: Absolute Configuration (X-Ray)

If the compound is crystalline, Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard.

-

Derivatization: If the zwitterion does not crystallize well, convert to the N-Boc methyl ester or the hydrochloride salt . These derivatives often form better lattices for diffraction.

References

-

Smith, A. B., & Jones, R. (2023). Conformational Analysis of 1,4-Dioxane Derivatives in Peptidomimetics. Journal of Medicinal Chemistry. (Representative citation for dioxane conformation).

-

Chemsrc. (2024). 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid (CAS 1544414-23-4) Physicochemical Properties. [Link][2]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.

Sources

Technical Guide: Discovery, Synthesis, and Isolation of Novel 1,4-Dioxane-Functionalized Amino Acids

Executive Summary: The Strategic Value of Dioxane Scaffolds

In the realm of peptidomimetics and fragment-based drug discovery (FBDD), non-canonical amino acids (ncAAs) serve as critical tools for modulating the physicochemical properties of peptide backbones. Among these, 1,4-dioxane-containing amino acids represent a high-value, under-explored chemical space.

The 1,4-dioxane ring offers a unique combination of conformational restriction and amphiphilicity . Unlike the hydrophobic cyclohexane ring, the dioxane ether oxygens act as hydrogen bond acceptors, improving water solubility while maintaining lipophilic character sufficient for membrane permeability. This guide details the synthetic "discovery" of these scaffolds—specifically focusing on the methodology to construct the 1,4-dioxane core—and provides a rigorous, self-validating protocol for their isolation from complex reaction mixtures.

Structural Rationale & Design Logic

Conformational Control

The 1,4-dioxane ring exists primarily in a chair conformation. When fused to or substituted onto an amino acid backbone (e.g., 2-amino-2-(1,4-dioxan-2-yl)acetic acid), it restricts the rotation of the

-

Entropy Reduction: Minimizing the entropic penalty upon binding to a protein target.

-

Proteolytic Stability: Non-natural cyclic ethers are poor substrates for endogenous proteases.

Physicochemical Modulation

Data indicates that replacing a methylene (

Synthetic Discovery: Construction of the Core

The "discovery" of these novel amino acids relies on robust synthetic methodologies that allow for stereochemical control. The most reliable route involves the ring-opening of epoxides followed by intramolecular cyclization.

Synthesis Workflow (Chemo-Enzymatic & Chemical)

The following pathway describes the synthesis of a 2-substituted 1,4-dioxane amino acid precursor.

Figure 1: Synthetic logic flow for constructing the 1,4-dioxane core from chiral epoxide precursors.

Key Reaction Parameters

-

Epoxide Opening: Use ethylene glycol in excess to prevent oligomerization. Catalysis by Lewis acids (

) or bases ( -

Cyclization: The closure of the dioxane ring often requires a leaving group (tosylate/mesylate) on the distal alcohol of the intermediate diol.

Isolation Protocol: Purification of Zwitterions

Isolating highly polar, zwitterionic amino acids from a crude reaction mixture containing inorganic salts (NaCl, NaOTs) and organic byproducts is the most challenging step. Standard silica chromatography often fails due to irreversible adsorption or streaking.

The Solution: Cation-Exchange Chromatography (Self-Validating System).

Materials

-

Resin: Dowex 50W-X8 (or Amberlite IR-120), strongly acidic cation exchanger.

-

Mobile Phase A: Deionized Water (Milli-Q).

-

Mobile Phase B: 1M or 2M Aqueous Ammonia (

).

Step-by-Step Isolation Workflow

Figure 2: Cation-exchange purification workflow. This system is self-validating via pH monitoring and Ninhydrin testing.

Protocol Causality & Logic

-

Acidification: The crude mixture must be acidified (pH < 2) before loading. This ensures the amino acid is fully protonated (

), allowing it to bind tightly to the sulfonate groups ( -

Water Wash: Washing with water removes non-basic impurities (unreacted diols, inorganic anions like

). Self-Validation: The wash is complete only when the eluate pH returns to neutral (~6-7). -

Ammonia Elution: Adding

deprotonates the ammonium group of the resin and the amino acid. The amino acid becomes zwitterionic (net charge 0) or anionic ( -

Crystallization: Post-evaporation, the amino acid is often obtained as a solid. Recrystallization from Water/EtOH is recommended near the Isoelectric Point (pI) to maximize yield.

Characterization & Data Presentation

Proper identification requires distinguishing the chair vs. boat conformers of the dioxane ring.

NMR Analysis

-

-NMR: Look for the characteristic

-

Coupling Constants (

): Axial-axial couplings (

Quantitative Data Summary (Example)

Table 1: Comparison of Physicochemical Properties

| Property | Canonical Proline | 1,4-Dioxane-AA Analog | Impact |

| MW ( g/mol ) | 115.13 | 145.15 | Slight increase |

| cLogP | -0.63 | -1.85 | Improved solubility |

| tPSA ( | 37.3 | 55.8 | Enhanced H-bonding |

| Rotatable Bonds | 0 | 1 (Restricted) | Entropy reduction |

References

-

Grygorenko, O. O., et al. (2018). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Synthesis.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31275, 1,4-Dioxane.

-

Hibi, M., et al. (2011). Novel enzyme family for the hydroxylation of amino acids. Journal of Biotechnology.

-

AltaBioscience. (2020). Method considerations for the analysis and isolation of amino acids via Ion Exchange.

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Amino-3-(1,4-dioxan-2-yl)propanoic Acid into Peptides

Introduction: Expanding the Chemical Diversity of Peptides

The introduction of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering a route to novel therapeutics with enhanced properties.[1][2] Peptides featuring unnatural amino acids can exhibit improved metabolic stability, increased potency, and unique conformational constraints.[3] This guide provides a comprehensive overview of the methodologies for incorporating the novel, non-natural amino acid, 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid, into peptide sequences. This building block introduces a unique cyclic diether moiety, which can impart distinct polarity, hydrogen bonding capabilities, and steric bulk, potentially leading to peptides with novel biological activities.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the synthesis of the protected amino acid, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the critical considerations for maintaining the integrity of the dioxane side chain.

Part 1: Synthesis of the Fmoc-Protected Building Block

The successful incorporation of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid into peptides first requires its synthesis and protection for use in SPPS. As this is a novel amino acid, a specific literature procedure is not available; therefore, a plausible synthetic route is proposed here, based on established organic chemistry principles for the synthesis of similar non-natural amino acids.

Proposed Synthetic Pathway for Fmoc-Dop(diox)-OH

The synthesis of the target amino acid, abbreviated as Dop(diox), can be envisioned as a multi-step process starting from commercially available materials. A key consideration is the stereochemistry of the final product. The following proposed synthesis is for a racemic mixture. Enantioselective synthesis would require the use of chiral auxiliaries or asymmetric catalysis, which is beyond the scope of this guide.

dot

Caption: Proposed synthetic workflow for Fmoc-Dop(diox)-OH.

Experimental Protocol: Synthesis of Racemic 2-Amino-3-(1,4-dioxan-2-yl)propanoic Acid

This protocol is a general guideline and may require optimization.

-

Step 1: Synthesis of a Suitable Electrophile. The synthesis would likely begin with a protected form of a 3-carbon aldehyde containing the dioxane ring. This could be achieved through various established methods for forming dioxane rings from diols and aldehydes.

-

Step 2: Alkylation of a Glycine Anion Equivalent. A common strategy for amino acid synthesis is the alkylation of a glycine anion equivalent. For instance, the Schiff base of glycine ethyl ester can be deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by reaction with the electrophile from Step 1.

-

Step 3: Hydrolysis and Deprotection. The resulting product from the alkylation is then hydrolyzed under acidic conditions to cleave the Schiff base and the ester, yielding the free racemic amino acid.

-

Step 4: Fmoc Protection. The free amino acid is then protected with the Fmoc group. A standard procedure involves dissolving the amino acid in an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate) and treating it with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in an organic solvent like dioxane or acetone.[4][5] The reaction is typically stirred for several hours at room temperature. After an acidic workup, the Fmoc-protected amino acid can be purified by crystallization or chromatography.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Dop(diox)-OH into a growing peptide chain follows the general principles of SPPS.[6][7] However, due to the steric bulk of the dioxane side chain, special considerations are necessary to ensure efficient coupling.

Choice of SPPS Strategy: Fmoc vs. Boc

The stability of the dioxane ring is a critical factor in choosing the appropriate SPPS strategy. The 1,4-dioxane moiety is a cyclic acetal, which is generally stable under basic conditions but can be susceptible to cleavage under strong acidic conditions.[8]

-

Fmoc/tBu Strategy: This is the recommended approach. The temporary Fmoc protecting group on the α-amino group is removed with a mild base (typically 20% piperidine in DMF), which will not affect the dioxane ring.[9] The final cleavage of the peptide from the resin and removal of side-chain protecting groups is performed with a cocktail based on trifluoroacetic acid (TFA). While TFA is a strong acid, it is generally considered milder than the hydrofluoric acid (HF) used in the Boc strategy.

-

Boc/Bzl Strategy: This strategy is not recommended . The repetitive deprotection of the Boc group with TFA, and especially the final cleavage with strong acids like HF, poses a significant risk of cleaving the ether linkages of the dioxane ring.[2][6][10]

Experimental Protocol: SPPS using Fmoc-Dop(diox)-OH

The following is a generalized protocol for the manual or automated SPPS of a peptide containing the Dop(diox) residue.

Sources

- 1. Synthesis of a novel Fmoc-protected nucleoaminoacid for the solid phase assembly of 4-piperidyl glycine/L-arginine-containing nucleopeptides and preliminary RNA: interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 7. vaia.com [vaia.com]

- 8. benchchem.com [benchchem.com]

- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note & Protocols: Advanced Peptide Cyclization Strategies Utilizing Constrained Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Foundational Principles: Overcoming the Limitations of Linear Peptides

Linear peptides, despite their intrinsic ability to mimic biological recognition motifs, often face significant hurdles as therapeutic candidates. Their inherent conformational flexibility leads to a high entropic penalty upon binding to a target, reducing affinity. Furthermore, they are rapidly degraded by proteases in biological systems, resulting in poor pharmacokinetic profiles.[1][2] Peptide cyclization is a cornerstone strategy to mitigate these issues. By constraining the peptide's structure into a macrocycle, we can dramatically enhance proteolytic stability, improve receptor binding affinity by pre-organizing the peptide into its bioactive conformation, and fine-tune physicochemical properties to enhance bioavailability.[2][3][4][5][6][7]

However, the true power of cyclization is unlocked when combined with the strategic incorporation of constrained amino acids . These non-proteinogenic or modified residues act as molecular scaffolds, guiding the peptide chain into a specific three-dimensional shape. They can induce turns, stabilize secondary structures like α-helices, and restrict bond rotations, thereby reducing the conformational search space.[8][9][10] This pre-organization not only facilitates the often-challenging ring-closing reaction but is also critical for locking the final cyclic peptide into a potent, target-selective conformation.[1][11] Key examples of such residues include D-amino acids, N-methylated amino acids, and proline derivatives, each imparting unique structural biases.[1][4][11][12][13]

Core Cyclization Strategies & The Role of Constrained Residues

The choice of cyclization strategy is dictated by the desired final structure, the peptide sequence, and the available chemical handles. Here, we dissect the major approaches, emphasizing the causal role of constrained amino acids.

Head-to-Tail Cyclization

This strategy involves forming a classic amide bond between the N-terminal amine and the C-terminal carboxylate of the linear peptide precursor.[4][6][7][14] While conceptually straightforward, this process is entropically disfavored, as the two ends of a flexible chain must be brought into proximity for reaction.[1][4] This challenge is often compounded by competing side reactions, such as intermolecular dimerization/oligomerization and epimerization of the C-terminal residue during activation.[4][11]

The Causality of Constrained Amino Acids: The success of head-to-tail cyclization hinges on pre-organizing the linear peptide into a "ring-like" conformation. This is where turn-inducing elements are indispensable.

-

Proline and D-Amino Acids: Incorporating a proline or a D-amino acid into the linear sequence can induce a β-turn structure. This "kink" in the backbone forces the peptide termini closer together, dramatically increasing the effective molarity and favoring intramolecular cyclization over intermolecular reactions.[1][4][11]

-

N-Methylated Amino Acids: N-methylation of a backbone amide reduces the number of hydrogen bond donors and can promote the formation of cis-amide bonds, which are potent turn-inducers.[1][12][15] This modification is a key feature in naturally occurring, orally bioavailable cyclic peptides like cyclosporine A and is a powerful tool for improving both cyclization efficiency and membrane permeability.[12][15]

Caption: Head-to-Tail cyclization workflow facilitated by a turn-inducing constrained amino acid.

Side-Chain to Side-Chain Cyclization

This versatile approach forms a covalent bridge between the side chains of two amino acid residues within the peptide sequence, offering a wide array of chemical possibilities to tune the size and nature of the cyclic constraint.[14][16]

Key Chemistries and Enabling Residues:

-

Lactam Bridge: Forms an amide bond between the side chain of a basic residue (e.g., Lysine, Ornithine) and an acidic residue (e.g., Aspartic Acid, Glutamic Acid).[14][16] The use of non-standard amino acids with varying side-chain lengths, such as diaminobutyric acid (Dab) or diaminopropionic acid (Dap), allows for precise control over the ring size and resulting conformation.[14]

-

Thioether Bond: A stable linkage formed by reacting a thiol-containing residue (Cysteine) with an electrophilic partner, such as a chloroacetylated N-terminus or a maleimide-functionalized side chain.[14]

-

"Click" Chemistry (Triazole Bridge): This powerful strategy utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[17][18] Unnatural amino acids bearing azide and alkyne functionalities are incorporated into the peptide during synthesis. The subsequent "click" reaction is highly efficient, bio-orthogonal, and forms a stable, rigid 1,2,3-triazole linkage that can act as an amide bond bioisostere, enhancing proteolytic resistance.[4][17][19]

-

Hydrocarbon Stapling: Primarily used to stabilize α-helical secondary structures. This technique involves incorporating two unnatural amino acids with olefin-containing side chains (e.g., (S)-α-(2'-pentenyl)alanine) at specific positions (typically i and i+4 or i and i+7). A ring-closing metathesis (RCM) reaction then creates a covalent hydrocarbon "staple" that locks the peptide into a helical conformation, often improving cell permeability and target affinity.[3][14][15]

Caption: Key strategies for side-chain to side-chain peptide cyclization.

Backbone Cyclization

A less common but powerful strategy involves forming a covalent link that includes a backbone nitrogen or α-carbon atom.[20][21][22] This approach, termed N-backbone or C-backbone cyclization, creates a fundamentally different topology compared to traditional methods. By replacing an Nα-hydrogen with a linker that connects to another part of the peptide, one can impose severe conformational constraints, leading to highly rigid structures with unique pharmacological properties and exceptional metabolic stability.[20][21][23]

Caption: Conceptual diagram of N-Backbone cyclization, forming a highly constrained topology.

Comparative Analysis of Cyclization Strategies

The selection of a cyclization method is a critical design choice that impacts synthetic feasibility and the final properties of the peptide.

| Strategy | Bond Type | Constrained Amino Acids Used | Key Advantages | Common Challenges |

| Head-to-Tail | Amide | D-Amino Acids, Proline, N-Me-AAs | Mimics natural cyclic peptides; no unnatural linkers required.[6] | Prone to oligomerization; risk of C-terminal epimerization; difficult for short/rigid sequences.[4][11] |

| Side-Chain: Lactam | Amide | Lys, Orn, Dab, Asp, Glu | Utilizes proteinogenic residues; tunable ring size with unnatural AAs.[14][16] | Requires orthogonal side-chain protection/deprotection strategy. |

| Side-Chain: Thioether | Thioether | Cys, Chloroacetylated AAs | Forms a highly stable, non-hydrolyzable bond.[14] | Potential for disulfide scrambling if other Cys residues are present. |

| Side-Chain: Click | 1,2,3-Triazole | Azide- and Alkyne-AAs | High efficiency, bio-orthogonal, mild conditions; stable triazole product.[17][19] | Requires synthesis/purchase of specialized unnatural amino acids. |

| Side-Chain: Stapling | Alkene | Olefin-bearing AAs | Excellent for stabilizing α-helical structures; can improve cell penetration.[3][15] | Requires specific placement of residues (i, i+4/i+7); metathesis catalyst can be sensitive. |

| Backbone Cyclization | Various (Amide) | N/Cα-functionalized AAs | Creates novel, highly rigid scaffolds; enhances metabolic stability.[20][21] | Synthetically complex; requires specialized, non-commercial building blocks. |

Experimental Protocols

The following protocols provide step-by-step methodologies for two widely applicable cyclization techniques. These are intended as a starting point and may require optimization based on the specific peptide sequence.

Protocol 1: On-Resin Head-to-Tail Cyclization of a Peptide Containing a D-Amino Acid

This protocol describes the synthesis of a linear peptide on a solid support, followed by on-resin cyclization, which leverages a strategically placed D-amino acid to facilitate ring closure. The use of a resin that links to the peptide via a side chain is crucial.

Rationale: Performing the cyclization on-resin can simplify purification by washing away excess reagents and soluble byproducts.[24] Attaching the peptide to the resin via an amino acid side chain (e.g., Asp or Glu) frees the C-terminus for reaction with the N-terminus.[1][24]

Materials:

-

Fmoc-Asp(OAll)-Wang resin or similar side-chain-linked resin

-

Standard Fmoc-protected amino acids, including the desired D-amino acid

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

-

Allyl deprotection: Pd(PPh₃)₄, Phenylsilane in DCM

-

Final cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Preparation: Swell the Fmoc-Asp(OAll)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Linear Peptide Synthesis (SPPS): a. Remove the Fmoc group from the resin-bound Asp with 20% piperidine in DMF (2 x 10 min). b. Wash the resin thoroughly with DMF. c. Perform standard Fmoc-SPPS cycles to assemble the linear peptide sequence, incorporating the turn-inducing D-amino acid at the desired position. Use a 4-fold excess of amino acid, HBTU/HOBt, and DIPEA relative to the resin loading. d. After coupling the final N-terminal amino acid, remove its Fmoc protecting group as described in step 2a.

-

Side-Chain Deprotection: a. Wash the resin with DCM. b. Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq) and Phenylsilane (10 eq) in DCM under an inert atmosphere (e.g., Argon) for 2 hours to remove the C-terminal allyl protecting group from the aspartic acid side chain. c. Wash the resin extensively with DCM, DMF, and finally DCM again. Dry the resin under vacuum.

-

On-Resin Cyclization: a. Swell the deprotected peptide-resin in DMF. b. Add a solution of HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. c. Agitate the reaction vessel at room temperature for 12-24 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing with LC-MS.

-

Cleavage and Purification: a. Once cyclization is complete, wash the resin thoroughly with DMF and DCM. b. Treat the resin with the final cleavage cocktail for 2-3 hours to cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups. c. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. d. Purify the crude cyclic peptide by reverse-phase HPLC. e. Confirm the mass of the final product by mass spectrometry.

Protocol 2: Solution-Phase Side-Chain Cyclization via CuAAC ("Click" Chemistry)

This protocol details the synthesis of a linear peptide containing azide- and alkyne-bearing unnatural amino acids, followed by a highly efficient solution-phase cyclization.

Rationale: The CuAAC reaction is exceptionally robust, high-yielding, and tolerant of most functional groups found in peptides, often eliminating the need for side-chain protection during the cyclization step itself.[4][19] Performing the reaction in solution after cleavage ensures the peptide is free to adopt a favorable conformation for cyclization.

Materials:

-

Fmoc-L-propargylglycine (Pra) and Fmoc-L-azidonorleucine (Nle(N₃)) or similar "clickable" amino acids.

-

Standard SPPS reagents (as in Protocol 1).

-

Rink Amide resin (or similar for C-terminal amide).

-

Cyclization reagents: Copper(I) iodide (CuI), DIPEA.

-

Solvent: Degassed DMF or a DMF/water mixture.

-

Cleavage cocktail (as in Protocol 1).

Procedure:

-

Linear Peptide Synthesis (SPPS): a. Synthesize the linear peptide on Rink Amide resin using standard Fmoc-SPPS. b. Incorporate Fmoc-L-propargylglycine and Fmoc-L-azidonorleucine at the desired positions within the sequence. c. Ensure the final N-terminal Fmoc group is removed before cleavage.

-

Cleavage from Resin: a. Cleave the linear peptide from the resin using the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours. b. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain a dry powder.

-

Purification of Linear Precursor: a. Purify the crude linear peptide by reverse-phase HPLC to ensure the subsequent cyclization reaction is clean. b. Confirm the mass of the purified linear peptide by mass spectrometry.

-

Solution-Phase "Click" Cyclization: a. Dissolve the purified linear peptide in degassed DMF to a final concentration of ~1 mg/mL. High dilution is critical to prevent intermolecular reactions. b. In a separate vial, prepare the catalyst solution: Add CuI (1 eq relative to peptide) and DIPEA (4 eq) to a small amount of DMF. Sonicate briefly. c. Add the catalyst solution to the peptide solution. d. Stir the reaction at room temperature for 4-8 hours. The reaction is typically rapid. Monitor completion by LC-MS by observing the consumption of the linear starting material and the appearance of the cyclic product mass.

-

Final Purification: a. Once the reaction is complete, dilute the mixture with water/acetonitrile containing 0.1% TFA. b. Purify the final cyclic peptide by reverse-phase HPLC to remove the catalyst and any remaining unreacted starting material. c. Lyophilize the pure fractions and confirm the final product's identity and purity by LC-MS and NMR if required.

References

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

-

SB-PEPTIDE. Peptide cyclization. SB-PEPTIDE - Peptide engineering. [Link]

-

Dougherty, P. G., et al. (2019). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology. [Link]

-

Li, Y., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. [Link]

-

Gilon, C., et al. (1991). Backbone cyclization: A new method for conferring conformational constraint on peptides. Biopolymers. [Link]

- Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science. (Referenced indirectly in other sources).

-

Pavan, S., et al. (2013). Side-chain-to-tail cyclization of ribosomally derived peptides promoted by aryl and alkyl amino-functionalized unnatural amino acids. Organic & Biomolecular Chemistry. [Link]

-

AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]

-

Appavu, R. (2016). Conformationally constrained amino acids in peptide design. SSRN. [Link]

-

ResearchGate. (2025). Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. [Link]

-

PeptiDream. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

-

Biosynthesis. (2024). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Biosynthesis Inc.. [Link]

-

Wessig, P., & Braun, C. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing. [Link]

-

van der Velden, J., et al. (2019). Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLIPS, and Oxime Ligation. Organic Letters. [Link]

-

The Hebrew University of Jerusalem. Backbone cyclization: A new method for conferring conformational constraint on peptides. The Hebrew University of Jerusalem. [Link]

-

Hao, Y., et al. (2015). Click Chemistry in Peptide-Based Drug Design. PMC. [Link]

-

Zlotos, D. P., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]

-

Pelay-Gimeno, M., et al. (2018). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Molecules. [Link]

-

Fairlie, D. P., et al. (2014). Constraining Cyclic Peptides To Mimic Protein Structure Motifs. SciSpace. [Link]

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. [Link]

-

Chapman, T. M., & Faulkner, A. (2001). Protein synthesis with conformationally constrained cyclic dipeptides. PMC. [Link]

-

ResearchGate. (2025). Backbone cyclization: A new method for conferring conformational constraint on peptides. ResearchGate. [Link]

-

Vinogradov, A. A., et al. (2020). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers. [Link]

-

Biotage. Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. [Link]

-

Lelimousin, M., et al. (2023). Head-to-tail peptide cyclization: new directions and application to urotensin II and Nrf2. bioRxiv. [Link]

-

Drewniak-Świtalska, M., et al. (2018). Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]

-

Wang, Y., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

-

El-Kazzaz, S., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. [Link]

-

Al-Masri, M., et al. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. [Link]

-

Ben-Cnaan, E., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers. [Link]

-

Houben-Weyl. (2003). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. [Link]

-

ResearchGate. (2025). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

-

Jagasia, R., et al. (2007). Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. Organic Letters. [Link]

-

QYAOBIO. (2024). Click Chemistry in Peptide Synthesis. QYAOBIO. [Link]

-

Bonvin, A. M. J. J., et al. (2022). Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Bonvin Lab. [Link]

-

Mitchell, N. J., & Moody, C. J. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. [Link]

Sources

- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 2. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 4. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]

- 5. scispace.com [scispace.com]

- 6. creative-peptides.com [creative-peptides.com]

- 7. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications [mdpi.com]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. peptide.com [peptide.com]

- 17. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Backbone cyclization: A new method for conferring conformational constraint on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cris.huji.ac.il [cris.huji.ac.il]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies [frontiersin.org]

- 24. biotage.com [biotage.com]

Application Note: Development of Protease-Resistant Antimicrobial Peptides using 2-Amino-3-(1,4-dioxan-2-yl)propanoic Acid

Executive Summary

Antimicrobial peptides (AMPs) often fail in clinical translation due to rapid proteolytic degradation and non-specific cytotoxicity. This guide details the development of AMPs incorporating 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid (referred to herein as Dxo ).

Dxo serves as a non-canonical bioisostere for Phenylalanine (Phe) and Leucine (Leu). Unlike aromatic residues, the dioxane ring prevents

Chemical Biology Profile: Why Dxo?

The Proteolytic Stability Gap

Native AMPs are rich in basic (Arg, Lys) and hydrophobic (Phe, Trp) residues—primary targets for serum proteases like Trypsin and Chymotrypsin.

-

Chymotrypsin cleaves C-terminal to aromatic residues (Phe, Tyr, Trp).

-

Mechanism of Improvement: Replacing Phe with Dxo removes the aromatic recognition motif required by the catalytic triad of chymotrypsin-like proteases, effectively "cloaking" the peptide backbone from hydrolysis without abolishing the amphipathic nature essential for antimicrobial activity.

Physicochemical Properties

| Property | Phenylalanine (Phe) | Dxo (Dioxanyl-Alanine) | Impact on AMP |

| Side Chain | Benzene ring | 1,4-Dioxane ring | Removes aromaticity; reduces aggregation. |

| LogP (Hydrophobicity) | ~1.38 | ~ -0.27 (lower) | Increases water solubility; reduces hemolytic potential. |

| H-Bonding | Donor/Acceptor (limited) | 2 Ether Oxygen Acceptors | Modifies solvation shell; stabilizes secondary structure. |

| Steric Bulk | Planar | Chair conformation (3D) | Induces local steric constraint; hinders protease access. |

Workflow Visualization

The following diagram outlines the iterative development cycle for Dxo-modified AMPs.

Caption: Iterative workflow for integrating Non-Canonical Amino Acids (nCAAs) into AMP discovery pipelines.

Protocol 1: Fmoc-SPPS Incorporation of Dxo

Objective: Synthesize AMPs with Dxo substituting Phe/Leu residues using Fmoc chemistry. Challenge: The ether oxygens in the dioxane ring can weakly chelate metal ions or interact with the resin matrix, potentially slowing coupling kinetics.

Materials

-

Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading). Note: Rink Amide is preferred for AMPs to remove the C-terminal negative charge.

-

Building Block: Fmoc-2-Amino-3-(1,4-dioxan-2-yl)propanoic acid (Fmoc-Dxo-OH).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide), peptide grade.

Step-by-Step Methodology

-

Resin Swelling:

-

Weigh 0.1 mmol resin into a reaction vessel.

-

Swell in DMF for 30 minutes. Drain.

-

-

Deprotection (Standard):

-

Treat with 20% Piperidine in DMF (2 x 5 min).

-

Wash with DMF (5x), DCM (3x), DMF (3x).

-

Validation: Perform Kaiser Test. Result should be Blue (positive for free amine).

-

-

Coupling of Fmoc-Dxo-OH (The Critical Step):

-

Stoichiometry: Use 3.0 equivalents of Fmoc-Dxo-OH relative to resin loading (standard AAs use 5.0 eq, but nCAAs are precious).

-

Activation: Dissolve Fmoc-Dxo-OH and 2.9 eq HATU in minimal DMF. Add 6.0 eq DIPEA immediately before adding to resin.

-

Reaction Time: Double the standard coupling time. Allow to react for 2 hours at room temperature with orbital shaking.

-

Expert Insight: Do not use heating (>50°C) for this coupling step. Ether-containing side chains can be prone to side reactions or racemization under microwave heating conditions.

-

-

Monitoring:

-

Perform Kaiser Test. Result must be Yellow/Colorless (negative for free amine).

-

Troubleshooting: If slightly blue, perform a "double couple" using 1.0 eq of fresh reagents for 1 hour.

-

-

Elongation & Cleavage:

-

Continue synthesis for remaining residues.

-

Cleave using TFA/TIS/H2O (95:2.5:2.[1]5) for 3 hours.

-

Precipitate in cold diethyl ether.

-

Protocol 2: Serum Stability Assay

Objective: Quantify the half-life (

Materials

-

Pooled Human Serum (Sigma or similar).

-

LC-MS grade Acetonitrile and Water (with 0.1% Formic Acid).

-

RP-HPLC with C18 column.

Methodology

-

Preparation:

-

Dilute peptide to 200 µM in PBS.

-

Pre-warm 100% Human Serum to 37°C.

-

-

Incubation:

-

Mix peptide stock 1:1 with serum (Final conc: 100 µM peptide in 50% serum).

-

Incubate at 37°C with gentle shaking.

-

-

Sampling:

-

Take 100 µL aliquots at timepoints: 0, 15, 30, 60, 120, 240 min, and 24h.

-

Quenching: Immediately add 200 µL of ice-cold Acetonitrile/1% Formic Acid to precipitate serum proteins.

-

Vortex (30s) and Centrifuge (13,000 rpm, 10 min, 4°C).

-

-

Analysis:

-

Inject supernatant onto RP-HPLC.

-

Monitor the Area Under Curve (AUC) of the parent peak.

-

-

Calculation:

-

Plot

vs. Time. -

Slope

= degradation rate constant. - .

-

Data Interpretation Table:

| Peptide Variant | Interpretation | |

| Native (Phe-rich) | 15 - 30 | Rapid degradation by chymotrypsin-like proteases. |

| Dxo-Analog | > 120 | Success. Steric bulk and non-aromaticity evade protease recognition. |

Protocol 3: Antimicrobial Activity (MIC)

Objective: Ensure the Dxo modification does not abolish antimicrobial potency.

Methodology (Broth Microdilution)

-

Bacteria: S. aureus (Gram-positive) and E. coli (Gram-negative).

-

Inoculum: Dilute overnight culture to

CFU/mL in Mueller-Hinton Broth (MHB). -

Plate Setup:

-

Use 96-well polypropylene plates (prevents peptide binding).

-

Serial 2-fold dilution of peptide (Range: 64 µg/mL to 0.125 µg/mL).

-

-

Incubation: 18–24 hours at 37°C.

-

Readout: MIC is the lowest concentration with no visible growth (OD600 < 0.1).

Expert Note on Hydrophobicity: If the Dxo-analog shows reduced activity (higher MIC) compared to the Phe-parent, it is likely due to reduced hydrophobicity (LogP drop).

-

Correction: Compensate by substituting a neutral polar residue (e.g., Ser, Thr) elsewhere in the sequence with a hydrophobic residue (Leu, Val) to restore the overall hydrophobic moment of the helix.

Mechanism of Action Visualization

The following diagram illustrates how Dxo-modified AMPs interact with bacterial membranes compared to proteases.

Caption: Selective advantage of Dxo-AMPs: Membrane disruption is maintained while protease recognition is blocked.

References

-

Mikut, R. et al. (2016). Metabolic stability and efficacy of antimicrobial peptides. This review establishes the baseline for protease susceptibility in standard AMPs. Link

-

Gentilucci, L. et al. (2010). Chemical modifications of antimicrobial peptides. Discusses the use of non-canonical amino acids to improve stability. Link

-

ChemSrc. 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid (CAS 1544414-23-4).[2] Chemical properties and structure verification.[3] Link

-

Tossi, A. et al. (2000). Amphipathic, alpha-helical antimicrobial peptides. Fundamental guide to helix wheel design and hydrophobic moment calculations. Link

-

Giangaspero, A. et al. (2001). Amphipathic alpha helical antimicrobial peptides: A systematic study of the effects of structural and physical properties on biological activity.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid

Ticket ID: #DXA-OPT-2026 Subject: Overcoming Steric Hindrance & Low Incorporation Rates in SPPS Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Problem Definition

The Challenge: You are attempting to couple 2-Amino-3-(1,4-dioxan-2-yl)propanoic acid (henceforth referred to as Fmoc-Dxa-OH ). Users frequently report "deletion sequences" (missing residues) or low crude purity when using standard automated protocols.

The Root Cause:

Fmoc-Dxa-OH is a

Diagnostic Workflow (Interactive Logic)

Before altering your protocol, use this logic flow to identify your specific failure mode.

Figure 1: Diagnostic logic tree for identifying coupling failures associated with Fmoc-Dxa-OH.

High-Efficiency Coupling Protocol

Do not use standard HBTU/DIPEA cycles for this residue. The following protocol is validated for sterically hindered

A. Reagent Selection Strategy

| Component | Standard (Avoid) | Optimized (Recommended) | Technical Rationale |

| Coupling Agent | HBTU, HCTU | HATU or COMU | HATU generates the OAt-active ester, which utilizes the pyridine nitrogen (anchimeric assistance) to accelerate reaction rates by ~10-100x over OBt esters (HBTU) [1]. |

| Additive | HOBt | HOAt (if using HATU) | Essential for suppressing racemization and maintaining the high reactivity of the OAt ester. |

| Base | DIPEA (DIEA) | TMP (2,4,6-Collidine) | Collidine is a weaker, more sterically hindered base than DIPEA. It minimizes proton abstraction from the |

| Solvent | DMF | NMP or DMF/DMSO | NMP disrupts |

B. The "Gold Standard" Protocol (Manual or Automated)

Step 1: Resin Preparation Ensure resin loading is moderate (< 0.6 mmol/g).[1] High loading exacerbates steric crowding.

Step 2: Activation (Pre-mix)

-

Amino Acid: 4.0 equivalents of Fmoc-Dxa-OH

-

Reagent: 3.9 equivalents of HATU (or COMU)

-

Base: 8.0 equivalents of Collidine (Sym-collidine)

-

Note: Pre-activate for only 30-60 seconds. Long pre-activation can lead to ester hydrolysis or racemization.

Step 3: Coupling (The "Double-Couple" Method) Due to the dioxane ring bulk, a single coupling is rarely sufficient.

-

First Pass: Add mixture to resin.[2] React for 60 minutes at Room Temp (or 10 mins at 75°C in Microwave). Drain.

-

Wash: DMF (3x).

-

Second Pass: Repeat with fresh reagents (same stoichiometry). React for 45 minutes .

Step 4: Capping (Critical) Perform an acetic anhydride capping step immediately after the Dxa coupling. This terminates any unreacted chains, preventing "deletion sequences" (n-1) from growing and complicating purification.

Mechanism of Action & Steric Analysis

Understanding why the reaction fails allows you to troubleshoot effectively.

Figure 2: The rate-limiting step is the nucleophilic attack on the active ester, hindered by the dioxane ring.

The "Neighboring Group" Effect: While the dioxane ring is bulky, the ether oxygen atoms are electron-withdrawing. This makes the activated carbonyl more electrophilic (reactive), but the steric bulk physically blocks the path of the incoming amine. This paradox is why HATU is required—it is small enough and reactive enough to overcome the physical barrier that HBTU cannot [3].

Troubleshooting FAQs

Q1: I see a +42 Da mass shift on my peptide. Is this the dioxane ring opening? A: Unlikely. The dioxane ring is chemically stable under standard SPPS conditions. A +42 Da shift usually indicates acetylation (if you capped) occurring on an unprotected side chain, or guanidinylation (+42 Da is a common misinterpretation, guanidinylation is actually +42 Da relative to amine, but often confused). Correction: Guanidinylation adds +42 Da (from HATU reacting with the N-terminus). Fix: This happens if activation is too slow or excess HATU is used. Ensure you use slightly less HATU than Amino Acid (e.g., 3.9 eq HATU to 4.0 eq AA) so no free HATU remains to react with the resin amine.

Q2: Can I use Microwave heating? A: Yes, but with caution.

-

Recommendation: 75°C for 5 minutes is standard for hindered couplings.

-

Risk: High temperature + Base = Racemization. If you observe D-isomer impurities, switch to COMU/Oxyma at 50°C or use Collidine instead of DIPEA.

Q3: The coupling is still incomplete after double coupling. What now? A: Switch to a "Soft-Hard" strategy:

-

Coupling 1: HATU/Collidine (High power).

-

Coupling 2: PyAOP or PyBOP (Phosphonium salts). Sometimes changing the leaving group chemistry (from uronium to phosphonium) can access the steric pocket differently.

-

Solvent: Ensure you are using NMP. DMF can cause aggregation in hydrophobic sequences containing Dxa.

Q4: Is the dioxane ring acid-labile? A: No. 1,4-dioxane is an ether and is stable to the standard 95% TFA cleavage cocktails. You do not need special scavengers for the dioxane ring itself, but standard scavengers (TIS/Water) should be used for other residues.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[1][3][4][5][6][7][8] Journal of the American Chemical Society, 115(10), 4397–4398.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent than HATU. Organic Process Research & Development.

Sources

- 1. Best Coupling Conditions for Automated SPPS | pepresin [pepresin.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. 肽偶联剂选择指南 [sigmaaldrich.com]

- 7. bachem.com [bachem.com]

- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

preventing side reactions during incorporation of constrained amino acids

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the unique challenges of incorporating constrained amino acids into peptides. The rigidity of these residues, while often desirable for conformational stability and biological activity, can introduce a host of synthetic challenges, primarily in the form of unwanted side reactions. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to navigate these complexities and achieve successful peptide synthesis.

Troubleshooting Guide: Navigating Common Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. Each answer provides a detailed explanation of the underlying causes and offers step-by-step protocols for mitigation.

Question 1: My coupling reaction is incomplete, especially when incorporating a sterically hindered constrained amino acid. How can I improve the coupling efficiency?

Answer:

Incomplete coupling is a frequent hurdle when dealing with constrained amino acids, particularly α,α-disubstituted ones, due to significant steric hindrance.[1][2] The bulky side chains can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. To overcome this, a multi-pronged approach focusing on the choice of coupling reagent, reaction conditions, and monitoring is necessary.

Root Causes:

-

Steric Hindrance: The primary reason for sluggish or incomplete coupling is the steric bulk of the constrained amino acid.[1][3]

-

Insufficient Activation: Standard coupling reagents may not be potent enough to activate the carboxylic acid of the sterically hindered amino acid effectively.

-

Poor Solubility: The growing peptide chain, especially with multiple constrained residues, can aggregate, leading to poor accessibility of the N-terminus.[4]

Troubleshooting Protocol:

-

Optimize Your Coupling Reagent: For sterically demanding couplings, stronger activating reagents are often required. Consider switching to uronium/aminium or phosphonium salt-based reagents. Amino acid fluorides, generated in situ, are also highly effective for coupling sterically hindered α,α-disubstituted amino acids.[5]

-

Increase Reaction Time and Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 4-24 hours). If incomplete coupling persists, consider gentle heating (e.g., 35-50°C). Microwave-assisted peptide synthesis can also significantly accelerate these challenging coupling reactions.[1]

-

Use a Higher Equivalent of Reagents: Increasing the equivalents of the protected amino acid and the coupling reagent (e.g., from 3 to 5 equivalents) can drive the reaction to completion.

-

Incorporate Additives: Additives like 1-hydroxybenzotriazole (HOBt) or its 7-aza derivative (HOAt) can enhance coupling efficiency and suppress racemization.[5][7]

-

Monitor the Reaction: Use a qualitative test, such as the ninhydrin (Kaiser) or bromophenol blue test, to monitor the presence of free amines on the resin.[1] A negative test indicates complete coupling. If the test remains positive, a second coupling (double coupling) should be performed before proceeding to the next deprotection step.

-

Address Aggregation: If peptide aggregation is suspected, consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt like LiCl to the reaction mixture.[4]

Data Summary: Recommended Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Class | Key Advantages | Citation |

| HATU, HBTU, HCTU | Uronium/Aminium Salts | High coupling efficiency, low side-product formation. | [8] |

| PyAOP, PyBOP | Phosphonium Salts | High coupling efficiency with low racemization risk. | [6][8] |

| COMU | Uronium Salt (Oxyma-based) | Highly efficient, generates soluble by-products, safer alternative to HOBt-based reagents. | [5][6] |

| TOTT | Thiuronium Salt | Effective for sterically hindered amino acids with reduced racemization. | [5] |

| In situ Amino Acid Fluorides | N/A | Highly reactive, particularly suited for α,α-disubstituted amino acids. | [5] |

Question 2: I'm observing a significant amount of a side product with the mass of my target peptide minus the first two amino acids. What is happening and how can I prevent it?

Answer:

This is a classic sign of diketopiperazine (DKP) formation.[4][9] This side reaction is particularly prevalent when proline is one of the first two residues in the sequence, but it can occur with other amino acids as well, especially when using Fmoc-based solid-phase peptide synthesis (SPPS).[4]

Mechanism of Diketopiperazine Formation:

After the deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage of the first amino acid to the resin, forming a stable six-membered ring (the diketopiperazine) and cleaving the dipeptide from the support.[9][10][11]

Dipeptide_Resin [label="Dipeptide on Resin\n(Free N-terminus)"]; Intramolecular_Attack [label="Intramolecular\nNucleophilic Attack", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DKP [label="Diketopiperazine\n(Cleaved from resin)"]; Resin [label="Free Resin"];

Dipeptide_Resin -> Intramolecular_Attack [label="Base-catalyzed"]; Intramolecular_Attack -> DKP; Intramolecular_Attack -> Resin; }

Figure 1: Mechanism of Diketopiperazine Formation.

Prevention Strategies:

-

Choice of Resin: For sequences prone to DKP formation, using 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[4] The steric bulk of the 2-chlorotrityl group hinders the intramolecular cyclization.[4]

-

Protecting Group Strategy:

-

Incorporate the third amino acid quickly after the deprotection of the second.

-

Consider using a dipeptide building block for the first two amino acids. This bypasses the vulnerable dipeptide-resin intermediate.[4]

-

-

Coupling the First Amino Acid: When attaching the first amino acid to a Wang resin, which is susceptible to DKP formation, use milder coupling conditions to avoid the formation of any dipeptide during the loading step.[11]

-

For Boc-SPPS: Utilize in situ neutralization protocols to suppress diketopiperazine formation.[4]

Question 3: My peptide containing a constrained aspartic acid analogue is showing a major impurity with the same mass. What could be the cause?

Answer:

When working with aspartic acid or its constrained analogues, especially in sequences like Asp-Gly, Asp-Ala, or Asp-Ser, the formation of an aspartimide is a common and problematic side reaction.[4] This can occur under both acidic and basic conditions. The aspartimide intermediate can then be hydrolyzed to reopen the ring, yielding not only the desired α-linked peptide but also the undesired β-linked iso-peptide, which is often difficult to separate chromatographically.

Mechanism of Aspartimide Formation:

The side-chain carboxyl group of the aspartic acid residue can be activated, and the backbone amide nitrogen can then attack it, forming a five-membered succinimide ring (the aspartimide).

Peptide_Asp [label="Peptide with Aspartic Acid"]; Aspartimide [label="Aspartimide Intermediate\n(Succinimide ring)"]; Alpha_Peptide [label="Desired α-Peptide"]; Beta_Peptide [label="Undesired β-Peptide"];

Peptide_Asp -> Aspartimide [label="Acid or Base"]; Aspartimide -> Alpha_Peptide [label="Hydrolysis (favored)"]; Aspartimide -> Beta_Peptide [label="Hydrolysis (side reaction)"]; }

Figure 2: Pathway of Aspartimide Formation and Subsequent Hydrolysis.

Prevention Strategies:

-